An In-depth Technical Guide to Fmoc-Lys(Pal-Glu-OtBu)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Lys(Pal-Glu-OtBu)-OH for Researchers and Drug Development Professionals
Abstract
Fmoc-Lys(Pal-Glu-OtBu)-OH is a critical building block in modern peptide chemistry, primarily utilized in the solid-phase peptide synthesis (SPPS) of complex therapeutic peptides. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine (B10760008) backbone, and a side chain functionalized with palmitic acid and a protected glutamic acid residue, makes it indispensable for the synthesis of acylated peptides. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the production of the glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide (B1674861), as well as its emerging applications as a non-cleavable linker in Antibody-Drug Conjugates (ADCs) and as a component in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers and professionals in drug development.
Chemical Properties and Characterization
Fmoc-Lys(Pal-Glu-OtBu)-OH is a white to off-white solid with the molecular formula C₄₆H₆₉N₃O₈ and a molecular weight of approximately 792.07 g/mol .[1][2][3] The structure consists of an L-lysine core where the α-amino group is protected by a base-labile Fmoc group. The ε-amino group is acylated with a palmitoyl-glutamic acid-OtBu moiety. This lipophilic side chain is crucial for enhancing the pharmacokinetic properties of the resulting peptides.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₄₆H₆₉N₃O₈ | [1][2] |
| Molecular Weight | 792.07 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| CAS Number | 1491158-62-3 | [1][2] |
| Storage | -20°C |
Analytical Data
The quality and purity of Fmoc-Lys(Pal-Glu-OtBu)-OH are critical for successful peptide synthesis.[4][5] High-purity material is essential to avoid the introduction of impurities that can be difficult to remove in subsequent steps.
| Analysis | Typical Specification |
| Purity (HPLC) | ≥99.0% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (MS) | Conforms to molecular weight |
| Enantiomeric Purity | ≥99.8% for both Lys and Glu |
Synthesis of Fmoc-Lys(Pal-Glu-OtBu)-OH
The synthesis of Fmoc-Lys(Pal-Glu-OtBu)-OH is typically achieved through a multi-step liquid-phase synthesis. The general strategy involves the sequential coupling of the constituent parts: palmitic acid, glutamic acid (with a tert-butyl ester protecting group), and Fmoc-protected lysine.
Experimental Protocol: Liquid-Phase Synthesis
This protocol is a representative example based on methodologies described in the patent literature.[6]
Step 1: Synthesis of Palmitoyl-Glu-OtBu
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Dissolve L-glutamic acid γ-tert-butyl ester (H-Glu-OtBu) in a suitable organic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Activate palmitic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an additive such as N-hydroxysuccinimide (HOSu) to form the activated ester (Palmitoyl-OSu).
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Add the activated palmitic acid solution to the H-Glu-OtBu solution and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or HPLC.
-
Work up the reaction mixture by filtering off the dicyclohexylurea (DCU) byproduct and washing the organic phase with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Palmitoyl-Glu-OtBu.
Step 2: Synthesis of Fmoc-Lys(Pal-Glu-OtBu)-OH
-
Activate the carboxylic acid of Palmitoyl-Glu-OtBu using a coupling agent and additive (e.g., DCC/HOSu or HATU/DIEA) in an appropriate solvent like DMF.
-
In a separate vessel, dissolve Fmoc-L-Lys-OH in an aqueous basic solution (e.g., sodium bicarbonate) or an organic solvent with a non-nucleophilic base.
-
Slowly add the activated Palmitoyl-Glu-OtBu solution to the Fmoc-L-Lys-OH solution at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed at room temperature for several hours until completion.
-
Acidify the reaction mixture to precipitate the product.
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Collect the solid product by filtration, wash with water, and dry under vacuum to obtain Fmoc-Lys(Pal-Glu-OtBu)-OH.
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The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Peptide Synthesis
Fmoc-Lys(Pal-Glu-OtBu)-OH is a key intermediate in the synthesis of acylated peptides, most notably liraglutide. Its structure is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
Role in Liraglutide Synthesis
Liraglutide is a 31-amino acid peptide analogue of human GLP-1, with a C16 fatty acid (palmitoyl) attached to the lysine at position 20 via a glutamic acid spacer.[7][8] This acylation significantly extends the half-life of the peptide in vivo by promoting binding to serum albumin.
H-His-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys(Pal-Glu-OtBu) -Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH
Note: The acylated lysine is at position 20 of the liraglutide peptide sequence.
The synthesis of liraglutide is performed on a solid support (resin), typically starting from the C-terminal glycine. The peptide chain is elongated by sequential coupling of Fmoc-protected amino acids.
Role as a Non-Cleavable Linker in Antibody-Drug Conjugates (ADCs)
Fmoc-Lys(Pal-Glu-OtBu)-OH can be adapted for use as a non-cleavable linker in the development of Antibody-Drug Conjugates (ADCs).[9] In this context, the lysine portion of the molecule is conjugated to a monoclonal antibody, and a cytotoxic payload is attached to the palmitoyl-glutamic acid side chain.
The non-cleavable nature of the linker ensures that the payload is only released upon the complete proteolytic degradation of the antibody in the lysosome of the target cancer cell.[4][10] This enhances the stability of the ADC in circulation and can reduce off-target toxicity.
Application in Proteolysis Targeting Chimeras (PROTACs)
The unique chemical features of Fmoc-Lys(Pal-Glu-OtBu)-OH also lend themselves to its use as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.
A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The alkyl chain of the palmitic acid in Fmoc-Lys(Pal-Glu-OtBu)-OH can serve as a flexible and lipophilic linker, which is often crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
Conclusion
Fmoc-Lys(Pal-Glu-OtBu)-OH is a versatile and indispensable reagent for advanced drug development. Its primary role as a key building block in the synthesis of the blockbuster drug liraglutide highlights its importance in metabolic disease therapeutics. Furthermore, its potential applications as a non-cleavable linker in ADCs and as a component of PROTACs demonstrate its broader utility in oncology and targeted protein degradation. The detailed information provided in this guide is intended to assist researchers and drug development professionals in effectively utilizing this compound in their research and development endeavors.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 5. nbinno.com [nbinno.com]
- 6. WO2015100876A1 - Method for preparing liraglutide - Google Patents [patents.google.com]
- 7. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Liraglutide [pdb101.rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
